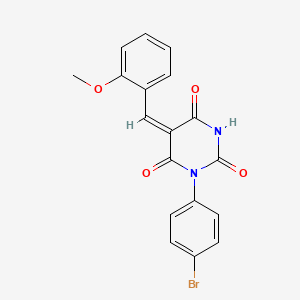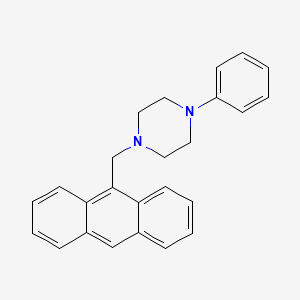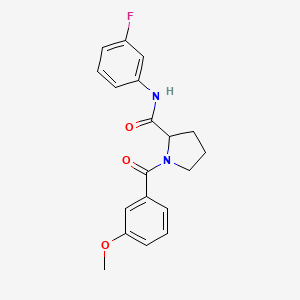
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide, also known as CP-96,345, is a compound that belongs to the class of substances called nociceptin/orphanin FQ receptor (NOP) agonists. NOP is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. CP-96,345 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide acts as a selective agonist of the NOP receptor, which is involved in the regulation of pain, anxiety, and stress responses. NOP receptor activation leads to the inhibition of neurotransmitter release, which results in the modulation of pain perception, anxiety, and stress responses.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been shown to increase the release of dopamine in the brain, which may contribute to its antidepressant and antinociceptive effects.
Advantages and Limitations for Lab Experiments
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has the advantage of being a selective agonist of the NOP receptor, which allows for the specific modulation of pain, anxiety, and stress responses. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise in handling and administering the compound.
Future Directions
Future research on 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and drug addiction. Additionally, further studies could investigate the potential toxicity and safety of the compound, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxybenzylamine to form 3-chlorophenyl-3-hydroxybenzylamide. The resulting compound is then reacted with N-methyl-N-(2-pyrazinylmethyl)amine in the presence of a base to form 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide.
Scientific Research Applications
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
properties
IUPAC Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-25(14-18-13-23-8-9-24-18)21(27)12-20(15-4-2-6-17(22)10-15)16-5-3-7-19(26)11-16/h2-11,13,20,26H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWLZJOWRZTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)
![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)


![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)
![4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)

![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![3-[2-(3-benzoyl-1-piperidinyl)-2-oxoethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B5972399.png)
![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
![1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)